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4-ethoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide

Catalog No.
S7742128
CAS No.
M.F
C19H19NO3S
M. Wt
341.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-ethoxy-N-(2-methylphenyl)naphthalene-1-sulfonami...

Product Name

4-ethoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide

IUPAC Name

4-ethoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide

Molecular Formula

C19H19NO3S

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C19H19NO3S/c1-3-23-18-12-13-19(16-10-6-5-9-15(16)18)24(21,22)20-17-11-7-4-8-14(17)2/h4-13,20H,3H2,1-2H3

InChI Key

LJXDTRBEASDJRK-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=C3C

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=C3C
4-ethoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide, also known as TAK-659, is a compound that has attracted immense interest due to its potential role as an anti-cancer agent. It belongs to the sulfonamide group of chemical compounds and is synthesized through a multi-step process from naphthalene, aniline, and sulphuric acid. TAK-659 has been shown to inhibit B-cell receptor signaling and is being investigated as a treatment for hematological malignancies.
The molecular formula of TAK-659 is C24H23NO3S and its molecular weight is 413.5 g/mol. It is a yellow-orange crystalline powder that is soluble in DMSO and ethanol, but insoluble in water. It has a melting point of 174-175 degrees Celsius and a boiling point of 580.6 degrees Celsius. The chemical structure of TAK-659 consists of a naphthalene ring, an amide group, a sulfonamide group, and an ethoxy group.
TAK-659 is synthesized through a multi-step process that involves the reaction of naphthalene with aniline and sulfuric acid to form an intermediate compound, which is then reacted with ethyl chloroformate to form the final product. The synthesis of TAK-659 has been optimized to maximize yield and purity using various techniques such as column chromatography and recrystallization. The compound has been characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
have been developed for the detection and quantification of TAK-659 in various matrices such as plasma and tissues. These methods involve sample preparation, followed by chromatographic separation using techniques such as HPLC and LC-MS/MS. The detection and quantification of TAK-659 is performed using various detection methods such as UV, fluorescence, and mass spectrometry.
TAK-659 has been shown to inhibit B-cell receptor signaling and induce apoptosis in various cancer cell lines. It has also been shown to inhibit the growth of tumors in preclinical models of hematological malignancies such as mantle cell lymphoma and diffuse large B-cell lymphoma. TAK-659 is being investigated as a potential treatment for various hematological malignancies and is currently in phase 1 and 2 clinical trials.
The toxicity and safety of TAK-659 have been evaluated in preclinical studies. It has been shown to have low toxicity in animal models and no significant adverse effects have been observed at doses that are effective in inhibiting B-cell receptor signaling. However, further studies are needed to assess the long-term safety of the compound in humans.
TAK-659 has various applications in scientific experiments, particularly in the field of cancer research. It is being investigated as a potential treatment for hematological malignancies such as mantle cell lymphoma and diffuse large B-cell lymphoma. It has also been shown to enhance the anti-tumor activity of other drugs such as venetoclax.
TAK-659 is currently in phase 1 and 2 clinical trials as a potential treatment for hematological malignancies. Preliminary results from these trials have shown promising results, with some patients experiencing complete remission.
TAK-659 has potential implications in various fields of research and industry, particularly in the development of new cancer therapies. It may also have applications in other areas such as autoimmune diseases and inflammation.
Although TAK-659 has shown promising results in preclinical and clinical studies, there are some limitations to its use. For example, it may have off-target effects that could limit its efficacy or cause adverse effects. Future research should focus on identifying potential drug interactions and optimizing dosing regimens to maximize efficacy and minimize toxicity. Additionally, the development of biomarkers for patient selection could help to identify individuals who are more likely to respond to treatment with TAK-659.
1. Development of combination therapies with TAK-659 and other cancer drugs to enhance efficacy
2. Investigation of TAK-659 in other hematological malignancies and solid tumors
3. Development of biomarkers for patient selection and disease monitoring
4. Evaluation of long-term safety and toxicity in humans
5. Investigation of off-target effects and potential drug interactions
6. Optimization of dosing regimens and administration routes
7. Examination of potential applications in other areas such as autoimmune diseases and inflammation.

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

341.10856464 g/mol

Monoisotopic Mass

341.10856464 g/mol

Heavy Atom Count

24

Dates

Last modified: 04-15-2024

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